xr9051

Übersicht

Beschreibung

XR-9051 ist ein potenter Modulator der P-Glykoprotein-vermittelten Multidrug-Resistenz. Es wurde im Anschluss an ein Programm der synthetischen Chemie entwickelt, das auf einem natürlichen Leitmolekül basiert. XR-9051 hat signifikante Wirksamkeit bei der Umkehrung des Multidrug-Resistenz-Phänotyps durch direkte Interaktion mit P-Glykoprotein gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

XR-9051 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von einem natürlichen Leitmolekül ausgehen. Der Syntheseweg umfasst mehrere Schritte, darunter die Bildung eines Diketopiperazin-Derivats . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperatur- und Druckverhältnisse, um die gewünschten chemischen Umwandlungen zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von XR-9051 beinhaltet die Skalierung der Laborsynthese auf eine größere Produktionsmenge. Dies erfordert die Optimierung der Reaktionsbedingungen, Reinigungsprozesse und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Der Produktionsprozess ist so konzipiert, dass er effizient und kostengünstig ist und gleichzeitig hohe Sicherheits- und Umweltstandards eingehalten werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

XR-9051 is synthesized through a series of chemical reactions starting from a natural product lead compound. The synthetic route involves multiple steps, including the formation of a diketopiperazine derivative . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

The industrial production of XR-9051 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .

Analyse Chemischer Reaktionen

Arten von Reaktionen

XR-9051 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit XR-9051 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperatur, Druck und pH-Wert, um die gewünschten chemischen Umwandlungen zu erreichen .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen mit XR-9051 entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte werden typischerweise mithilfe analytischer Techniken wie Kernresonanzspektroskopie, Massenspektrometrie und Hochleistungsflüssigkeitschromatographie charakterisiert .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of XR9051 span several fields, including chemistry, biology, medicine, and industry. Below are detailed insights into each area:

Chemistry

- Research Focus : this compound is utilized to study the mechanisms underlying multidrug resistance and the role of P-glycoprotein in drug transport.

- Synthesis : The compound is derived from chemical modifications of diketopiperazine natural products, allowing researchers to explore structure-activity relationships and optimize efficacy.

Biology

- Cellular Studies : Investigated for its effects on cellular processes, this compound has been shown to modulate drug resistance in various cell lines. It has demonstrated significant biological activity in reversing resistance to several cytotoxic drugs when co-administered at concentrations ranging from 300-500 nM .

Medicine

- Therapeutic Potential : this compound is explored for enhancing the effectiveness of chemotherapeutic agents by overcoming drug resistance. In vivo studies have shown that co-administration with drugs like doxorubicin and vincristine significantly improves anti-tumor activity in murine models .

- Clinical Implications : The compound's ability to reverse clinical MDR mediated by P-glycoprotein suggests its potential application in combination therapies for cancer patients who exhibit resistance to standard treatments.

Industry

- Drug Development : this compound's unique properties make it a valuable candidate in developing new drugs and therapeutic strategies targeting multidrug resistance. Its specificity and potency position it as a promising lead compound for further exploration in clinical settings.

Efficacy Studies

Numerous studies have evaluated the efficacy of this compound in various tumor models:

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly distributed throughout the body after administration, accumulating in tumors and other tissues. It exhibits good oral bioavailability (approximately 46%) and tolerability at effective doses .

Wirkmechanismus

XR-9051 exerts its effects by directly interacting with P-glycoprotein, a membrane protein involved in the transport of various substances across cellular membranes. By inhibiting the binding of cytotoxic drugs to P-glycoprotein, XR-9051 effectively reverses the multidrug resistance phenotype. This interaction disrupts the efflux of drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Verapamil: Ein Kalziumkanalblocker, der auch den P-Glykoprotein-vermittelten Arzneimitteltransport hemmt.

Cyclosporin A: Ein Immunsuppressivum, das P-Glykoprotein hemmt und die Multidrug-Resistenz umkehrt.

Tariquidar: Ein spezifischer Inhibitor von P-Glykoprotein, der in klinischen Studien zur Überwindung der Multidrug-Resistenz bei Krebs eingesetzt wird.

Einzigartigkeit von XR-9051

XR-9051 ist einzigartig in seiner hohen Potenz und Spezifität als Modulator der P-Glykoprotein-vermittelten Multidrug-Resistenz. Im Gegensatz zu anderen Verbindungen hat XR-9051 signifikante Wirksamkeit bei der Umkehrung der Resistenz gegen eine Vielzahl von zytotoxischen Medikamenten gezeigt, darunter Doxorubicin, Etoposid und Vincristin .

Biologische Aktivität

XR9051 is a potent modulator of P-glycoprotein (P-gp), a protein that plays a crucial role in the development of multidrug resistance (MDR) in tumors. This compound has been studied for its ability to enhance the efficacy of various cytotoxic drugs by inhibiting P-gp, thus reversing drug resistance in cancer therapies.

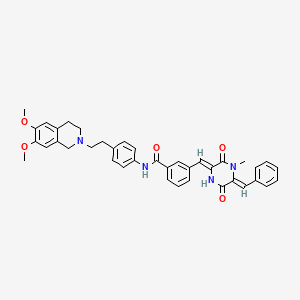

This compound is chemically described as:

The primary mechanism of action involves the inhibition of P-glycoprotein, which is responsible for the efflux of various chemotherapeutic agents from cancer cells. By blocking this mechanism, this compound increases the intracellular concentration of these drugs, thereby enhancing their therapeutic effects.

In Vivo Efficacy Studies

Numerous studies have evaluated the in vivo efficacy of this compound across various tumor models. Notable findings include:

- Tumor Models : Efficacy was assessed using murine models with MDR syngeneic tumors (P388/DX Johnson and MC26) and human tumor xenografts (A2780AD, CH1/DOXr, H69/LX).

- Combination Therapy : Co-administration of this compound with cytotoxic drugs significantly enhanced their anti-tumor activity. This effect was observed with both parenteral and oral administration routes .

- Tolerability : The combination therapy was well-tolerated in animal models, indicating a favorable safety profile .

Pharmacokinetic Profile

The pharmacokinetics of this compound reveal that:

- Following intravenous administration, this compound is rapidly distributed and accumulates in tumor tissues.

- It exhibits good absorption when administered orally, indicating its potential for clinical use in overcoming drug resistance .

Impact on Drug Accumulation

This compound has been shown to significantly increase the accumulation of other drugs within cells. For example:

- In studies involving CD4+ T cells infected with HIV-1, this compound reversed the reduced accumulation of raltegravir (an antiretroviral drug) in P-gp high cells compared to P-gp low cells. This suggests that this compound not only functions as a P-gp inhibitor but could also enhance the effectiveness of treatments for viral infections .

Research Findings Summary Table

Case Studies and Clinical Implications

Research has indicated that compounds like this compound can play a pivotal role in clinical settings by potentially reversing MDR in cancer treatment. For instance:

- Clinical Trials : Future clinical trials could explore the combination of this compound with standard chemotherapeutic regimens to assess improvements in patient outcomes for those exhibiting MDR.

- Broader Applications : Beyond oncology, this compound's ability to enhance drug accumulation may have implications for treating infectious diseases where drug resistance is a concern.

Eigenschaften

Molekularformel |

C39H38N4O5 |

|---|---|

Molekulargewicht |

642.7 g/mol |

IUPAC-Name |

3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide |

InChI |

InChI=1S/C39H38N4O5/c1-42-34(22-27-8-5-4-6-9-27)38(45)41-33(39(42)46)21-28-10-7-11-30(20-28)37(44)40-32-14-12-26(13-15-32)16-18-43-19-17-29-23-35(47-2)36(48-3)24-31(29)25-43/h4-15,20-24H,16-19,25H2,1-3H3,(H,40,44)(H,41,45)/b33-21-,34-22- |

InChI-Schlüssel |

RTIZZWMBGKGLFO-YWQXDYITSA-N |

SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O |

Isomerische SMILES |

CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)/C1=O |

Kanonische SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

XR9051; XR-9051; XR 9051. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.